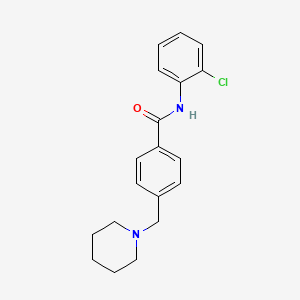
N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide
Descripción general
Descripción
N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide, also known as BMS-986168, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5).
Mecanismo De Acción
N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide acts as a positive allosteric modulator of mGluR5. This means that it enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. By modulating the activity of mGluR5, N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide can regulate glutamate neurotransmission and modulate the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide are primarily mediated through its modulation of mGluR5 activity. This can lead to changes in glutamate neurotransmission, which can in turn affect a wide range of physiological processes, including synaptic plasticity, neuronal excitability, and neuroinflammation. N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide has also been shown to have anti-inflammatory effects, which may be related to its modulation of mGluR5 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide is its specificity for mGluR5, which allows for targeted modulation of glutamate neurotransmission. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in lab experiments. Additionally, the potential off-target effects of this compound on other receptors and signaling pathways should be carefully considered in experimental design.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide. One area of interest is the development of more potent and selective modulators of mGluR5, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide in other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorder. Finally, further research is needed to elucidate the downstream signaling pathways and physiological processes that are affected by N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide, which could provide insights into its mechanisms of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-4-(1-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, anxiety, and addiction. It has been shown to modulate the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission, and has been implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-6-2-3-7-18(17)21-19(23)16-10-8-15(9-11-16)14-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWONDIMPWDWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



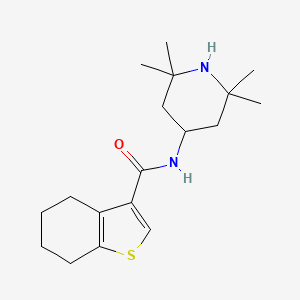
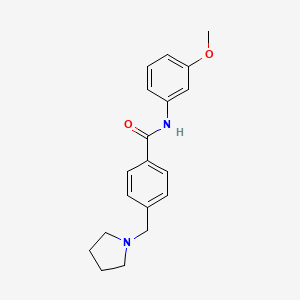
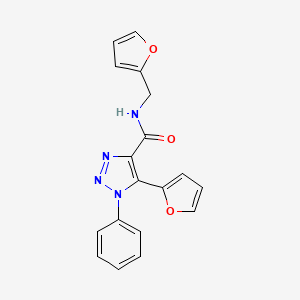
![N-(2-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439404.png)
![3-butyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439410.png)
![3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4439433.png)
![[4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B4439441.png)
![6-[4-(allyloxy)phenyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439443.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1-benzofuran-2-yl)ethanone](/img/structure/B4439447.png)
![4-[(1,3-benzodioxol-5-yloxy)methyl]-2-(2-furyl)-1,3-thiazole](/img/structure/B4439471.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B4439473.png)
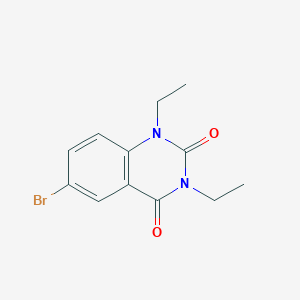
![N-allyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439482.png)
![4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4439484.png)